molecular formula C19H12N2O4 B442499 N'-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE

N'-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE

Cat. No.: B442499
M. Wt: 332.3g/mol
InChI Key: ACEINHAVRVABLI-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide is a compound that belongs to the class of carbohydrazides. It is characterized by the presence of a chromene and benzofuran moiety linked through a methylene bridge. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein .

Preparation Methods

The synthesis of N’-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide typically involves the condensation of nicotinohydrazide with 4-oxo-4H-chromene-3-carbaldehyde. The reaction is usually carried out in an ethanol solution with the presence of a catalytic amount of triethylamine . The reaction mixture is refluxed for several hours, and the product is obtained after recrystallization from ethanol .

Chemical Reactions Analysis

N’-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N’-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide is unique due to its dual chromene and benzofuran structure. Similar compounds include:

Properties

Molecular Formula

C19H12N2O4

Molecular Weight

332.3g/mol

IUPAC Name

N-[(E)-(4-oxochromen-3-yl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H12N2O4/c22-18-13(11-24-16-8-4-2-6-14(16)18)10-20-21-19(23)17-9-12-5-1-3-7-15(12)25-17/h1-11H,(H,21,23)/b20-10+

InChI Key

ACEINHAVRVABLI-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=COC4=CC=CC=C4C3=O

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=COC4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=COC4=CC=CC=C4C3=O

Origin of Product

United States

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